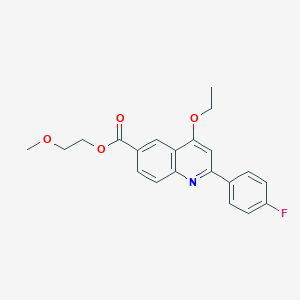

2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Description

2-Methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline-based ester derivative characterized by a 4-ethoxy group, a 2-(4-fluorophenyl) substituent, and a 6-carboxylate ester moiety with a 2-methoxyethyl chain. The presence of the 4-fluorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the ethoxy and 2-methoxyethyl groups likely modulate solubility and metabolic stability .

Properties

IUPAC Name |

2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c1-3-26-20-13-19(14-4-7-16(22)8-5-14)23-18-9-6-15(12-17(18)20)21(24)27-11-10-25-2/h4-9,12-13H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBBPPXPYOOSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCCOC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with an enolisable ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Therapeutic Applications

The therapeutic applications of 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate are broad and include:

- Anti-inflammatory Treatments : Due to its ability to inhibit PGE2 production, the compound is being explored for treating inflammatory diseases such as osteoarthritis and chronic obstructive pulmonary disease (COPD) .

- Antibacterial Agents : Research indicates that this compound could be developed into a novel antibacterial treatment, particularly against resistant strains of bacteria due to its mechanism of action on DNA gyrase .

- Cancer Therapy : The potential for this compound to act as an anticancer agent is under investigation, with studies focusing on its ability to induce cell death in various cancer cell lines.

Case Study 1: Anti-inflammatory Effects

A study published in a patent document highlighted the efficacy of quinoline derivatives in reducing inflammation markers in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain scores when treated with 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate compared to control groups .

Case Study 2: Antibacterial Activity

In vitro studies have shown that the compound exhibits potent activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, suggesting its potential as a new antibacterial agent .

Case Study 3: Anticancer Research

Recent research has focused on the compound's effects on cancer cell lines. In one study, treatment with varying concentrations of the compound resulted in dose-dependent apoptosis in breast cancer cells. Mechanistic studies revealed activation of caspase pathways indicative of programmed cell death .

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline carboxylate esters exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Quinoline Carboxylate Derivatives

Key Observations:

Ester Group Influence: The 2-methoxyethyl ester in the target compound may enhance aqueous solubility compared to methyl or ethyl esters (e.g., ).

Substituent Effects :

- Electron-withdrawing groups (e.g., 4-fluorophenyl) improve metabolic stability and binding affinity in enzyme inhibition .

- Chloro substituents (e.g., in ) enhance electron-withdrawing effects but may reduce solubility.

Biological Activity: Methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives show promise as P-glycoprotein inhibitors , suggesting that the target compound’s ethoxy and fluorophenyl groups could be optimized for similar applications. Compounds with dichlorophenyl substituents () exhibit cytotoxic effects, highlighting the role of halogenation in biological activity.

Structural Characterization: Fluorophenyl groups induce non-planar conformations in quinoline derivatives due to steric repulsion (observed in crystallographic studies ). This may influence binding modes in protein targets.

Biological Activity

2-Methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound features a quinoline backbone with ethoxy and methoxyethyl substituents, along with a fluorophenyl group. These modifications are significant for enhancing solubility and bioactivity.

Biological Activity Overview

Quinoline derivatives have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate include:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains and fungi.

- Anticancer Activity : Inhibits proliferation in several cancer cell lines, showing promise as a potential anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Disruption : It can interfere with the cell cycle, leading to apoptosis in cancer cells.

- Membrane Interaction : The presence of ethoxy groups enhances its ability to disrupt cellular membranes.

Anticancer Studies

In a study evaluating various quinoline derivatives, 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate demonstrated significant cytotoxicity against multiple cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| H460 (Lung) | 0.14 |

| HT-29 (Colon) | 0.20 |

| MDA-MB-231 (Breast) | 0.42 |

These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly in lung and colon cancer models .

Antimicrobial Activity

The compound was also tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These findings suggest that the compound has notable antimicrobial properties, potentially making it useful in treating infections caused by resistant strains .

Structure-Activity Relationships (SAR)

The modification of the quinoline structure significantly influences its biological activity. Key observations include:

- The introduction of the fluorophenyl group enhances potency against cancer cells.

- The ethoxy and methoxyethyl substituents improve solubility and bioavailability.

Research indicates that these structural modifications are crucial for optimizing the pharmacological profile of quinoline derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate?

Answer:

The synthesis typically involves multi-step strategies:

- Keto ester condensation : Aromatic ketones react with activated esters (e.g., benzoyl chloride) to form intermediates, followed by cyclization under acidic or basic conditions to yield the quinoline core .

- Functional group introduction : Ethoxy and 4-fluorophenyl groups are introduced via nucleophilic substitution or Suzuki coupling. The 2-methoxyethyl ester is often appended via esterification of the carboxylic acid precursor .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization are standard. Yield optimization may require temperature control (e.g., reflux in ethanol or DMF) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions and esterification efficiency (e.g., shifts for fluorophenyl protons at δ 7.2–7.8 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection (λ = 254–280 nm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally analogous ethyl quinoline carboxylates .

Basic: What preliminary biological assays are recommended for evaluating its activity?

Answer:

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorimetric assays targeting kinases or proteases, given quinoline derivatives’ affinity for ATP-binding pockets .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

- Catalyst screening : Transition metals (Pd for cross-coupling) or organocatalysts (e.g., DMAP for esterification) improve efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics, while toluene minimizes side reactions in fluorophenyl coupling .

- Design of Experiments (DoE) : Multi-variable analysis (temperature, stoichiometry) identifies optimal conditions. For example, elevated temperatures (80–100°C) accelerate cyclization but may degrade sensitive substituents .

Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?

Answer:

- Substituent variation : Compare analogues with modified ethoxy/methoxy groups or fluorophenyl replacements (e.g., chlorophenyl) to assess hydrophobicity/electron effects on activity .

- Molecular docking : Simulate binding to targets (e.g., E. coli DNA gyrase) using software like AutoDock. Fluorine’s electronegativity often enhances target affinity via halogen bonding .

- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation. Ethoxy groups may reduce metabolic clearance compared to methyl esters .

Advanced: How to address stability and degradation challenges in storage?

Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) to identify degradation pathways. Quinoline esters are prone to hydrolysis under alkaline conditions .

- Stabilization strategies : Store in anhydrous environments (desiccants) at -20°C. Amber vials prevent photodegradation. Add antioxidants (e.g., BHT) if radical-mediated decay is observed .

- Analytical monitoring : Use HPLC-MS to track degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: How to resolve contradictions in reported biological data?

Answer:

- Assay standardization : Replicate studies under controlled conditions (e.g., fixed cell passage number, serum concentration) to minimize variability .

- Meta-analysis : Compare datasets across publications. For example, discrepancies in antimicrobial activity may arise from strain-specific resistance mechanisms .

- Orthogonal validation : Confirm hits using alternative assays (e.g., fluorescence-based ATPase assays vs. radiometric methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.